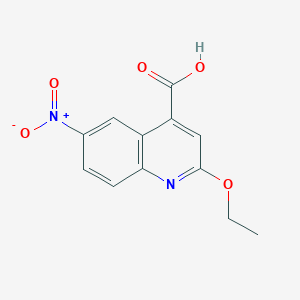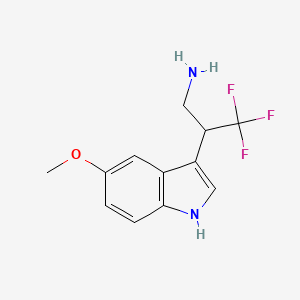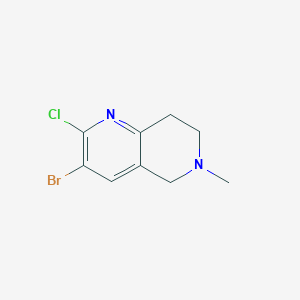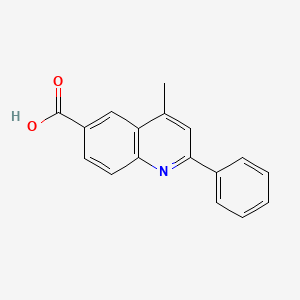![molecular formula C12H21NO5 B11856888 (S)-Tert-butyl 8-(hydroxymethyl)-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B11856888.png)
(S)-Tert-butyl 8-(hydroxymethyl)-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Tert-butyl 8-(hydroxymethyl)-1,4-dioxa-7-azaspiro[44]nonane-7-carboxylate is a complex organic compound known for its unique spirocyclic structure This compound features a spiro junction where two rings are connected through a single atom, creating a rigid and stable framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Tert-butyl 8-(hydroxymethyl)-1,4-dioxa-7-azaspiro[44]nonane-7-carboxylate typically involves multiple steps, starting from readily available precursors One common method involves the reaction of a suitable azaspiro compound with tert-butyl bromoacetate under basic conditions to introduce the tert-butyl ester group
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
(S)-Tert-butyl 8-(hydroxymethyl)-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or sulfonates in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(S)-Tert-butyl 8-(hydroxymethyl)-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of (S)-Tert-butyl 8-(hydroxymethyl)-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl and carboxylate groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The spirocyclic structure provides rigidity, which can enhance binding affinity and selectivity towards targets.
Comparación Con Compuestos Similares
Similar Compounds
1,6-Dioxaspiro[4.4]nonane-2,7-dione: Another spirocyclic compound with different functional groups.
6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonane: A related compound with similar structural features.
Propiedades
Fórmula molecular |
C12H21NO5 |
|---|---|
Peso molecular |
259.30 g/mol |
Nombre IUPAC |
tert-butyl (8S)-8-(hydroxymethyl)-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate |
InChI |
InChI=1S/C12H21NO5/c1-11(2,3)18-10(15)13-8-12(6-9(13)7-14)16-4-5-17-12/h9,14H,4-8H2,1-3H3/t9-/m0/s1 |
Clave InChI |
RHWJYCGTFCGCGZ-VIFPVBQESA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CC2(C[C@H]1CO)OCCO2 |
SMILES canónico |
CC(C)(C)OC(=O)N1CC2(CC1CO)OCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-((2-(Pyrrolidin-1-yl)-5,7-dihydrothieno[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B11856840.png)

![3-(4-Chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)benzonitrile](/img/structure/B11856847.png)
![4,6-Dichloro-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B11856858.png)



![3-(9H-Pyrido[3,4-b]indol-1-yl)aniline](/img/structure/B11856898.png)

